2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate
Overview
Description
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate is an organic compound that features both an ethoxycarbonyl group and a pentafluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate typically involves the esterification of 2-(Ethoxycarbonyl)phenylboronic acid with 2,3,4,5,6-pentafluorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorobenzoate moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in substituted derivatives of the original compound.
Ester Hydrolysis: The major products are 2-(Ethoxycarbonyl)phenol and 2,3,4,5,6-pentafluorobenzoic acid.
Scientific Research Applications
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structural properties make it useful in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate largely depends on the specific application and the chemical environment. In nucleophilic aromatic substitution reactions, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, facilitating the substitution process. In ester hydrolysis, the ester bond is cleaved through nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate
- 2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-tetrafluorobenzoate
- 2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-trifluorobenzoate
Uniqueness
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate is unique due to the presence of five fluorine atoms on the benzoate ring, which significantly enhances its electron-withdrawing capability. This makes it more reactive in nucleophilic aromatic substitution reactions compared to its less fluorinated analogs. Additionally, the ethoxycarbonyl group provides a versatile functional handle for further chemical modifications.
Properties
IUPAC Name |
(2-ethoxycarbonylphenyl) 2,3,4,5,6-pentafluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5O4/c1-2-24-15(22)7-5-3-4-6-8(7)25-16(23)9-10(17)12(19)14(21)13(20)11(9)18/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNESSXRPFWDQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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